Farnesyl diphosphate Farnesyl diphosphate 2-trans,6-trans-farnesyl diphosphate is the trans,trans-stereoisomer of farnesyl diphosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 2-trans,6-trans-farnesyl diphosphate(3-).
Farnesyl pyrophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Farnesyl diphosphate is a natural product found in Tripterygium wilfordii, Myxococcus xanthus, and other organisms with data available.
Farnesyl pyrophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
2-trans,6-trans-farnesyl diphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 13058-04-3
VCID: VC0078969
InChI: InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+
SMILES: CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C
Molecular Formula: C15H28O7P2
Molecular Weight: 382.33 g/mol

Farnesyl diphosphate

CAS No.: 13058-04-3

Cat. No.: VC0078969

Molecular Formula: C15H28O7P2

Molecular Weight: 382.33 g/mol

* For research use only. Not for human or veterinary use.

Farnesyl diphosphate - 13058-04-3

Specification

Description 2-trans,6-trans-farnesyl diphosphate is the trans,trans-stereoisomer of farnesyl diphosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 2-trans,6-trans-farnesyl diphosphate(3-).
Farnesyl pyrophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Farnesyl diphosphate is a natural product found in Tripterygium wilfordii, Myxococcus xanthus, and other organisms with data available.
Farnesyl pyrophosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
2-trans,6-trans-farnesyl diphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 13058-04-3
Molecular Formula C15H28O7P2
Molecular Weight 382.33 g/mol
IUPAC Name phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate
Standard InChI InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+
Standard InChI Key VWFJDQUYCIWHTN-YFVJMOTDSA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C
SMILES CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator